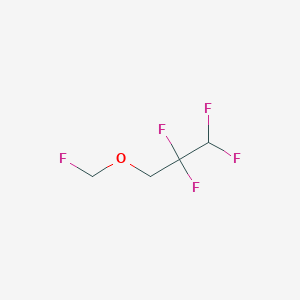
2-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine is a chemical compound with the molecular weight of 165.21 . It is a derivative of 1,2,3,4-Tetrahydro-1-naphthylamine, which is an efficient reagent for iodocyclization of 4-aryl-4-pentenoic acids .
Molecular Structure Analysis
The InChI code for 2-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine is1S/C10H12FN/c11-9-6-5-7-3-1-2-4-8 (7)10 (9)12/h1-4,9-10H,5-6,12H2 . This indicates the specific arrangement of atoms in the molecule. Physical and Chemical Properties Analysis
2-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine is an oil at room temperature . The storage temperature is 4 degrees Celsius .Aplicaciones Científicas De Investigación
Synthesis and Structural Insights
2-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is a fluorinated compound with potential applications in medicinal chemistry and organic synthesis. Its derivatives have been explored for various biological activities and synthetic applications. For instance, fluorine-substituted 1,4,5,6-tetrahydrobenzo[h]quinazolin-2-amine derivatives exhibit anti-inflammatory activity. These derivatives are synthesized through Michael addition reactions, highlighting the structural flexibility and reactivity of the parent compound (Sun et al., 2019). Additionally, the stereoselective synthesis of monofluorinated 1-amino-1,2-dihydronaphthalene and 1,3-amino alcohol derivatives showcases the compound's utility in accessing enantioenriched structures, which are crucial for the development of chiral drugs and materials (Lázaro et al., 2016).
Applications in Organic Synthesis
In the realm of organic synthesis, this compound serves as a precursor for various fluorinated organic compounds. The electrophilic fluorination of related amines demonstrates the potential of fluorine as a substituent to modify the chemical properties of naphthalene derivatives, influencing their reactivity and physical properties (Sorokin et al., 2013). Furthermore, fluoronaphthalene building blocks derived from aryne chemistry highlight the strategic incorporation of fluorine to access novel naphthalene derivatives with potential applications in pharmaceuticals and agrochemicals (Masson & Schlosser, 2005).
Antiangiogenic Activity and Fluorosensing
The structural motif of this compound finds application in the design of bioactive compounds. For example, polyfluorinated benzamides synthesized from similar structures exhibit antiangiogenic activity, which is crucial for cancer therapy by inhibiting tumor growth and metastasis (Steinebach et al., 2018). Additionally, a fluorine-containing "proton sponge" derivative demonstrates unique NH+-F hydrogen bonding, which is significant for the development of novel fluorosensing materials. These materials have potential applications in environmental monitoring and analytical chemistry (Scerba et al., 2011).
Safety and Hazards
Propiedades
IUPAC Name |
2-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN.ClH/c11-9-6-5-7-3-1-2-4-8(7)10(9)12;/h1-4,9-10H,5-6,12H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPWCNYUTYVTJPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C(C1F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]propanamide](/img/structure/B2836378.png)
![3-[(3-Methoxyphenyl)methoxy]-2-methylquinoline](/img/structure/B2836379.png)
![4-[(2-Methoxyphenyl)methyl]oxane-4-carboxylic acid](/img/structure/B2836380.png)

![2-[4-(2,3-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2836387.png)


![1-{4-[2-(2-phenyl-1H-imidazol-1-yl)ethyl]piperazin-1-yl}-2-[4-(propan-2-ylsulfanyl)phenyl]ethan-1-one](/img/structure/B2836390.png)
![Methyl 5-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]-2-methoxybenzoate](/img/structure/B2836394.png)
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2836395.png)
![3-[3-(4-Fluoro-3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B2836396.png)
![N-(4-fluorobenzyl)-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B2836397.png)
![2-chloro-6-fluoro-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2836399.png)
